2-(5-(Trifluoromethyl)pyrazin-2-YL)acetic acid
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Overview
Description
2-(5-(Trifluoromethyl)pyrazin-2-YL)acetic acid: is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to an acetic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-YL)acetic acid typically involves the reaction of 5-(trifluoromethyl)pyrazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazine nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the pyrazine ring, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-trifluoromethylated compounds .
Scientific Research Applications
Chemistry: 2-(5-(Trifluoromethyl)pyrazin-2-YL)acetic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-YL)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid: This compound has a pyridine ring instead of a pyrazine ring, which may result in different chemical and biological properties.
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid: This compound contains a thioether linkage, which can influence its reactivity and applications.
Uniqueness: 2-(5-(Trifluoromethyl)pyrazin-2-YL)acetic acid is unique due to the presence of the trifluoromethyl group on the pyrazine ring. This structural feature imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
1196151-33-3 |
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Molecular Formula |
C7H5F3N2O2 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-11-4(2-12-5)1-6(13)14/h2-3H,1H2,(H,13,14) |
InChI Key |
FLRAWHNSRCJYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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